

CalFluor 580 Azide: A Comparative Guide for Cellular Imaging

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Compound of Interest		
Compound Name:	CalFluor 580 Azide	
Cat. No.:	B12377545	Get Quote

For researchers, scientists, and drug development professionals seeking robust and sensitive fluorescent probes for cellular imaging, **CalFluor 580 Azide** emerges as a superior option, particularly in applications demanding low background and no-wash protocols. This guide provides a comprehensive comparison of **CalFluor 580 Azide** with other commercially available fluorescent azides, supported by experimental data and detailed protocols.

CalFluor 580 Azide is a fluorogenic probe, a key characteristic that sets it apart from many alternatives.[1][2][3][4][5] This means it is virtually non-fluorescent until it undergoes a "click" reaction with an alkyne, leading to a significant increase in its fluorescence intensity. This property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, eliminating the need for wash steps that can be detrimental to delicate biological samples.

Performance Comparison in Cellular Labeling

CalFluor 580 Azide has demonstrated robust performance in labeling a variety of biomolecules—including glycans, DNA, RNA, and proteins—in diverse cell lines and even in whole organisms like zebrafish. Its performance consistently surpasses that of other fluorescent azide probes, especially in no-wash imaging experiments.



Feature	CalFluor 580 Azide	Alexa Fluor 594 Azide	3-azido-7- hydroxycoumarin
Fluorogenic Property	Yes (High fluorescence enhancement upon click reaction)	No (Constitutively fluorescent)	Yes (Fluorogenic)
No-Wash Performance	Excellent, robust labeling with high signal-to-noise	Poor, high background fluorescence obscures signal	Poor, weak signal compared to CalFluor 580 Azide
Cell Permeability	Demonstrated in various cell types	Generally cell- permeable	Cell-permeable
Signal Intensity	Strong fluorescence signal upon labeling	Strong intrinsic fluorescence	Weaker fluorescence signal
Excitation/Emission (nm)	~591 / 609	~590 / 617	Not specified in context, but blue-emitting
Cell Lines Tested	HEK 293T, CHO K1	Not specified in direct comparison	Not specified in direct comparison
In Vivo Application	Successful labeling in zebrafish embryos	Not specified in direct comparison	Not specified in direct comparison

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for utilizing **CalFluor 580 Azide** in cell labeling experiments based on established methods.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans

This protocol describes the introduction of an alkyne-modified sugar into cellular glycans, followed by fluorescent labeling with **CalFluor 580 Azide**.

· Metabolic Labeling:



- o Culture cells (e.g., HEK 293T) in appropriate media.
- Introduce a metabolic precursor with a terminal alkyne, such as peracetylated N-pentynoyl mannosamine (Ac4ManNAI), at a concentration of 50 μM.
- Incubate for 3 days to allow for incorporation into cell-surface glycoconjugates.
- Live-Cell Click Chemistry Labeling (No-Wash):
 - Prepare a labeling cocktail containing:
 - 10 µM CalFluor 580 Azide
 - 50 µM CuSO₄
 - 300 µM BTTAA ligand
 - 5 mM sodium ascorbate
 - Incubate the live cells with the labeling cocktail. Robust labeling is often observed within minutes.
 - Image the cells directly without washing.
- Fixed-Cell Click Chemistry Labeling:
 - Fix cells with 3% paraformaldehyde.
 - Prepare a labeling cocktail with higher catalyst concentrations:
 - 10 μM CalFluor 580 Azide
 - 1 mM CuSO₄
 - 100 μM TBTA ligand
 - 2 mM sodium ascorbate



 Incubate the fixed cells with the labeling cocktail. A single wash step may be beneficial to reduce any minor background.

Protocol 2: Labeling of Newly Synthesized DNA

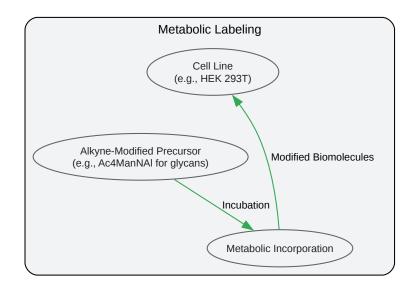
This protocol outlines the labeling of replicating DNA using an alkyne-modified nucleoside analog.

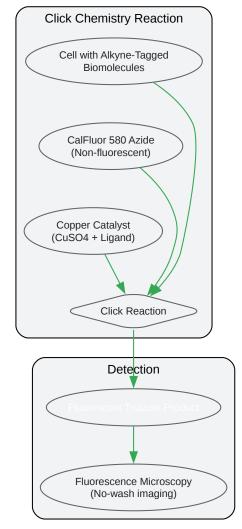
- · Metabolic Labeling:
 - Incubate cells with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog, to label newly synthesized DNA.
- Click Chemistry Labeling:
 - Fix and permeabilize the cells.
 - Perform the click reaction using a cocktail similar to the fixed-cell labeling protocol above, containing CalFluor 580 Azide.
 - Wash the cells and proceed with imaging.

Visualizing the Workflow

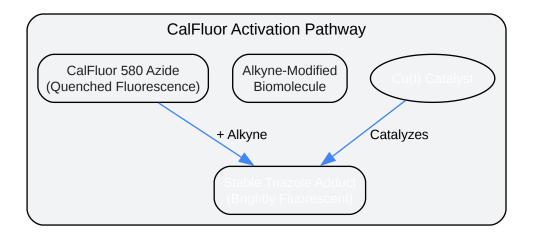
The following diagrams illustrate the key processes involved in utilizing **CalFluor 580 Azide** for cellular imaging.











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